![molecular formula C30H50N2O4 B12566630 N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide is a complex organic compound with the molecular formula C30H50N2O4 and a molar mass of 502.73 g/mol . This compound is characterized by its unique structure, which includes a benzodioxole ring, a hydroxy group, and a pyrrolidinylmethyl group attached to a hexadecanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the pyrrolidinylmethyl group. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Pyrrolidinylmethyl Group: This step involves the reaction of the benzodioxole intermediate with pyrrolidine and a suitable alkylating agent.
Coupling with Hexadecanamide: The final step involves the coupling of the intermediate with hexadecanamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Nitrating agents like HNO3 (nitric acid) and H2SO4 (sulfuric acid) for nitration; halogenating agents like Br2 (bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group and amide linkage play crucial roles in its binding to target proteins and enzymes, modulating their activity. The benzodioxole ring may also contribute to its biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]acetamide: This compound shares a similar structure but with a different substituent on the benzodioxole ring.
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]acetamide: Another similar compound with an acetamide group instead of a hexadecanamide group.
Uniqueness
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide is unique due to its long hexadecanamide chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.
Properties
Molecular Formula |
C30H50N2O4 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
N-[(1R,2R)-1-(1,3-benzodioxol-4-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C30H50N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-28(33)31-26(23-32-21-15-16-22-32)29(34)25-18-17-19-27-30(25)36-24-35-27/h17-19,26,29,34H,2-16,20-24H2,1H3,(H,31,33)/t26-,29-/m1/s1 |
InChI Key |
WEULBDMMQXVGGA-GGXMVOPNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=C3C(=CC=C2)OCO3)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=C3C(=CC=C2)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


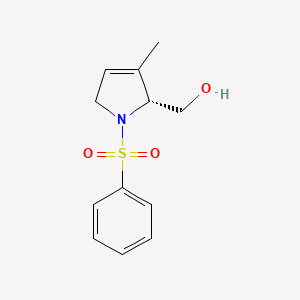

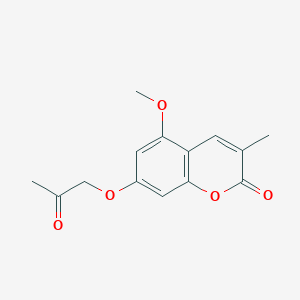
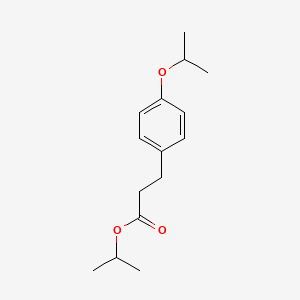
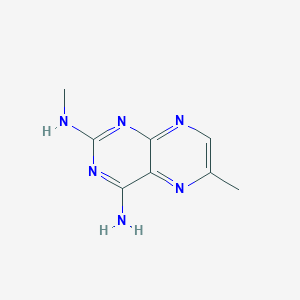

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
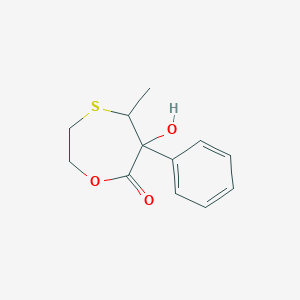
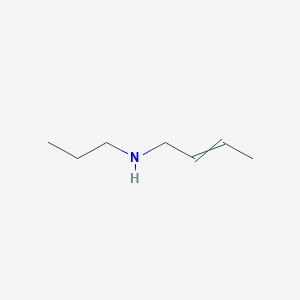
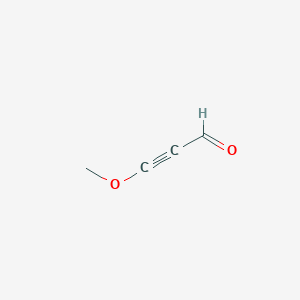
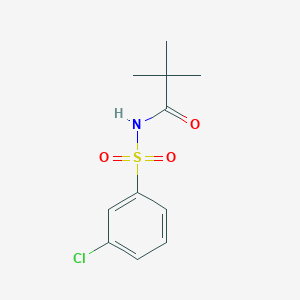
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
